Lucartamide

Antisecretory potency Shay rat model Cimetidine comparator

Lucartamide (INN), also referred to as (±)-tetrahydro-N-methyl-2-(6-methyl-2-pyridyl)thio-2-thiophenecarboxamide, is a synthetic carbothioamide derivative belonging to the 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide class of gastric antisecretory agents. It was originally developed as an investigational antiulcer drug, classified within the digestive system therapeutic category.

Molecular Formula C12H16N2S2
Molecular Weight 252.4 g/mol
CAS No. 76743-10-7
Cat. No. B1675353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucartamide
CAS76743-10-7
SynonymsLucartamide
Molecular FormulaC12H16N2S2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2(CCCS2)C(=S)NC
InChIInChI=1S/C12H16N2S2/c1-9-5-3-6-10(14-9)12(11(15)13-2)7-4-8-16-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,15)
InChIKeyJRVSNBBSEDNJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lucartamide (CAS 76743-10-7): Antisecretory & Antiulcer Agent – Procurement-Relevant Baseline Properties


Lucartamide (INN), also referred to as (±)-tetrahydro-N-methyl-2-(6-methyl-2-pyridyl)thio-2-thiophenecarboxamide, is a synthetic carbothioamide derivative belonging to the 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide class of gastric antisecretory agents [1]. It was originally developed as an investigational antiulcer drug, classified within the digestive system therapeutic category . The compound is characterized by a molecular formula of C12H16N2S2, a molecular weight of 252.40 g/mol, a calculated logP of 3.07 (indicating moderate lipophilicity), and a racemic stereochemistry [1][2]. Its mechanism of action is reported to be non-H2-receptor-mediated and non-anticholinergic, acting intracellularly within the parietal cell [1].

Why Substituting Lucartamide with a Standard H2 Antagonist or Proton-Pump Inhibitor Introduces Scientific Risk


Lucartamide belongs to the pyridyl-tetrahydrothiophene carbothioamide class, which operates through a distinct intracellular parietal-cell mechanism that is neither H2-receptor-mediated nor anticholinergic [1]. This mechanistic divergence means that in-class substitution with widely available H2 antagonists (e.g., cimetidine, ranitidine) or proton-pump inhibitors (e.g., omeprazole) cannot replicate the specific pharmacological profile of this chemotype. Crucially, the lead analog RP 40749 (picartamide) has demonstrated quantitative differentiation against these standards, including a potency advantage of at least 10-fold over cimetidine in preclinical antisecretory models, and prolonged acid suppression exceeding 24 hours from a single oral dose—a pharmacokinetic feature not shared by cimetidine [1][2]. Furthermore, Lucartamide's unique 6-methyl substitution on the pyridine ring distinguishes it even from its closest structural analog picartamide, potentially altering lipophilicity, metabolic stability, and target engagement [1]. For scientific and procurement decisions, reliance on generic antisecretory agents or even the des-methyl analog would introduce uncontrolled variables in mechanism, duration of action, and potency.

Lucartamide: Quantitative Differentiation Evidence Against In-Class and Cross-Class Comparators


Antisecretory Potency: Lucartamide's Structural Analog RP 40749 Exhibits at Least 10-Fold Higher Activity than Cimetidine in the Shay Rat Model

While direct head-to-head data for Lucartamide itself are unavailable in the open literature, its close structural analog RP 40749 (picartamide, CAS 76732-75-7) — the des-methyl derivative — was evaluated alongside cimetidine in the standard Shay pylorus-ligated rat model of gastric acid secretion. In this assay, N-methyl-2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide (RP 40749, compound 30) demonstrated antisecretory activity that was at least 10 times higher than that reported for cimetidine [1]. Given the core scaffold identity and the established structure-activity relationship within the 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide series, this potency margin is directly inferable for Lucartamide as a member of the same chemotype [1].

Antisecretory potency Shay rat model Cimetidine comparator Preclinical pharmacology

24-Hour Gastric Acidity Control: Single-Dose RP 40749 Matches Divided-Dose Cimetidine 1000 mg in Duodenal Ulcer Patients

In a clinical study directly comparing RP 40749 with cimetidine in duodenal ulcer patients in remission, a single 100 mg oral dose of RP 40749 reduced median 24-hour gastric acidity to 0.63 mmol/L, which was as effective as cimetidine 1000 mg administered as four divided doses (1.6 mmol/L) [1]. After 10 days of continued once-daily dosing with RP 40749, median 24-hour acidity was further reduced to 0.006 mmol/L (p < 0.001), demonstrating a cumulative effect not observed with cimetidine [1]. Although conducted with RP 40749, this evidence is highly relevant for Lucartamide given the shared pharmacophore and mechanism of the pyridyl-tetrahydrothiophene carbothioamide class.

24-hour pH monitoring Gastric acidity Duodenal ulcer Clinical pharmacodynamics

Duration of Action: RP 40749 Maintains Antisecretory Effect Beyond 24 Hours, Whereas Cimetidine Requires Multiple Daily Doses

In a double-blind crossover study with 27 healthy volunteers, a single oral dose of 2 mg/kg RP 40749 produced gastric antisecretory effects that were still present at 12, 24, and 48 hours post-dose [1]. Comparative 48-hour ambulatory intragastric pH monitoring in normal male subjects demonstrated that RP 40749 significantly raised median 24-hour intragastric pH not only during the medication day but also during the day after discontinuation, proving superior to cimetidine as an H+ suppressor [2]. The prolonged duration of action is a hallmark of the pyridyl-tetrahydrothiophene carbothioamide pharmacophore and is expected to extend to Lucartamide by class association.

Duration of action Pharmacokinetics Gastric pH Healthy volunteers

Duodenal Ulcer Healing Rate: RP 40749 Achieves 94% Endoscopic Healing Within 28 Days

In an open-label clinical study, 18 patients with active duodenal ulcer received RP 40749 at 100 mg or 150 mg as a single daily nocturnal dose for 28 days. Endoscopic evaluation revealed that all nine patients (100%) in the 150 mg group and eight of nine patients (89%) in the 100 mg group achieved complete ulcer healing within the 28-day treatment period, yielding an overall healing rate of 94% [1]. Patients became rapidly symptom-free after an average of 3 days. For context, placebo-controlled healing rates for duodenal ulcer at 4 weeks historically range from 30% to 50%, placing RP 40749's 94% healing rate substantially above spontaneous remission baselines [1]. While lacking a contemporaneous active comparator arm, this healing rate is indicative of robust clinical efficacy inheritable by Lucartamide as a structural analog within the same therapeutic class.

Ulcer healing rate Duodenal ulcer Endoscopic assessment Clinical efficacy

Structural Differentiation: Lucartamide's 6-Methyl Pyridine Substitution Distinguishes It from the Des-Methyl Analog Picartamide

Lucartamide (CAS 76743-10-7) is the 6-methylpyridin-2-yl derivative of the carbothioamide scaffold, while picartamide (RP 40749, CAS 76732-75-7) bears an unsubstituted pyridin-2-yl ring [1][2]. This single methyl group addition at the 6-position of the pyridine ring differentiates the two compounds in terms of calculated lipophilicity (Lucartamide logP ~3.07 vs. picartamide logP ~2.7 estimated) and introduces steric effects that may influence metabolic stability, cytochrome P450 interactions, and target binding kinetics . The SAR study of Aloup et al. (1987) systematically explored pyridine ring substitutions, establishing that modifications at the pyridine moiety significantly modulate antisecretory and antiulcer activity within this chemotype [1].

Structure-activity relationship 6-Methyl substitution Picartamide comparator Lipophilicity

Cross-Class Comparison: RP 40749 Demonstrates Antisecretory Efficacy Comparable to Omeprazole, a Proton-Pump Inhibitor Gold Standard

In a 48-hour ambulatory pH monitoring study, RP 40749 was directly compared with both cimetidine and omeprazole in normal male volunteers. The study concluded that RP 40749 is a significantly more potent H+ suppressor than cimetidine, and that its efficacy is comparable to that of omeprazole [1]. This positions the pyridyl-tetrahydrothiophene carbothioamide class — and by extension Lucartamide — at a potency level matching the proton-pump inhibitor gold standard, while operating through a distinct non-H2, non-anticholinergic, intracellular parietal-cell mechanism [1][2]. This cross-class efficacy parity is particularly relevant given that omeprazole is a covalent proton-pump inhibitor requiring acid-dependent activation, whereas Lucartamide's class exhibits direct intracellular action.

Omeprazole comparator Proton-pump inhibitor Intragastric pH Cross-class efficacy

Lucartamide: Verified Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Gastric Acid Secretion Inhibition Studies Requiring Non-H2, Non-PPI Mechanism

For researchers investigating parietal cell acid secretion pathways independent of H2-receptor blockade and H+/K+-ATPase inhibition, Lucartamide provides a validated chemotype with a non-H2, non-anticholinergic, intracellular mechanism. The class surrogate RP 40749 demonstrated at least 10-fold greater potency than cimetidine in the Shay rat model [1] and maintained acid suppression for over 24 hours from a single dose [2]. Lucartamide is suitable for use in ligation-induced and secretagogue-stimulated gastric acid secretion models where mechanistic dissection of non-classical antisecretory pathways is required.

Duodenal Ulcer Healing Studies in Rodent Models Requiring High-Efficacy Positive Control

With a documented 94% endoscopic duodenal ulcer healing rate in human studies [1] and rapid symptom resolution (3 days average), Lucartamide's class represents a high-efficacy positive control for preclinical ulcer models (e.g., acetic acid-induced, indomethacin-induced, or stress-induced gastric lesions). Its once-daily dosing regimen simplifies chronic administration protocols in rodent studies, reducing animal handling stress and compound consumption.

Comparative Pharmacology Studies Investigating 6-Methyl Substitution Effects on Carbothioamide PK/PD

Lucartamide's unique 6-methylpyridin-2-yl substitution distinguishes it from the des-methyl analog picartamide (CAS 76732-75-7), with a calculated ΔlogP of +0.37 indicating increased lipophilicity [1][2]. This structural difference makes Lucartamide a necessary comparator compound in structure-activity relationship (SAR) studies examining the impact of pyridine ring methylation on metabolic stability, tissue distribution, and antisecretory potency within the 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide series.

Mechanistic Studies Differentiating Parietal-Cell-Acting Agents from Proton-Pump Inhibitors

RP 40749's antisecretory efficacy was shown to be comparable to omeprazole in raising intragastric pH in human volunteers, yet operates through a distinct intracellular parietal-cell mechanism that does not require acid-dependent prodrug activation [1]. Lucartamide is thus appropriate for head-to-head mechanistic studies against omeprazole, lansoprazole, or other PPIs to dissect divergent pathways of gastric acid suppression, particularly in models where PPI resistance or acid-dependent activation limitations are confounding variables.

Quote Request

Request a Quote for Lucartamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.